7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of imidazoisoindoles, which are known for their diverse biological activities and potential therapeutic uses.
Preparation Methods
The synthesis of 7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate diamines with aldehydes or ketones, followed by cyclization reactions. For instance, a suspension of 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine in acetonitrile treated with triethylamine and a halide can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halides can be replaced by other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include acetonitrile, triethylamine, and various halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole can be compared with other similar compounds, such as:
Tetrahydroimidazo[4,5-c]pyridine: Known for its use as an inhibitor of Porphyromonas gingivalis glutaminyl cyclase.
Tetrahydroimidazo[1,2-a]pyridine: Used in the synthesis of various pharmaceuticals and known for its biological activities.
Tetrahydroimidazo[1,2-a]pyrazine: Investigated for its potential as a G-protein ligand.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in different fields of research.
Properties
Molecular Formula |
C10H11N3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
7-methyl-6,8-dihydro-3H-pyrrolo[3,4-e]benzimidazole |
InChI |
InChI=1S/C10H11N3/c1-13-4-7-2-3-9-10(8(7)5-13)12-6-11-9/h2-3,6H,4-5H2,1H3,(H,11,12) |
InChI Key |
DWWZDSYHAURKEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1)C3=C(C=C2)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.